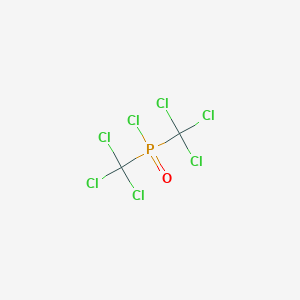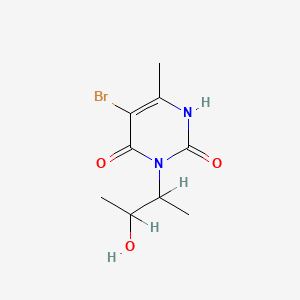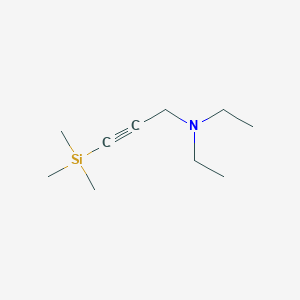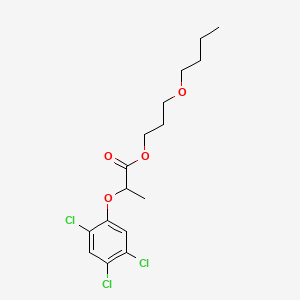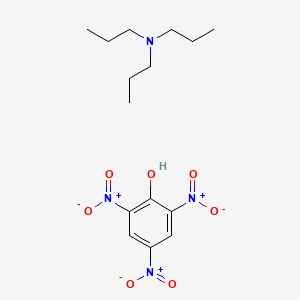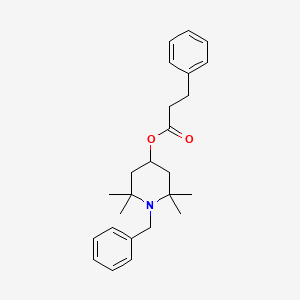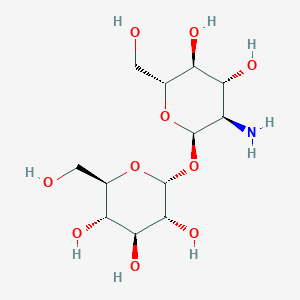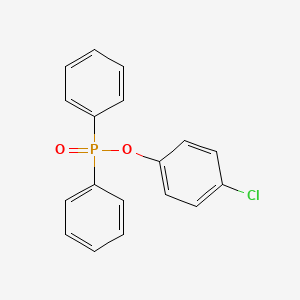
Phosphinic acid, diphenyl-, 4-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, diphenyl-, 4-chlorophenyl ester is an organophosphorus compound with the molecular formula C18H14ClO2P. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of a phosphinic acid group bonded to two phenyl groups and a 4-chlorophenyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, diphenyl-, 4-chlorophenyl ester can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with 4-chlorophenol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, diphenyl-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and 4-chlorophenol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Phosphinic acid and 4-chlorophenol.
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinic acid, diphenyl-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphinic acid, diphenyl-, 4-chlorophenyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Phosphinic acid, diphenyl-, 4-chlorophenyl ester can be compared with other similar compounds, such as:
Phosphonic acid, diphenyl ester: Similar structure but lacks the 4-chlorophenyl group, leading to different reactivity and applications.
Phosphinic acid, diphenyl ester: Similar but without the ester group, affecting its chemical properties and uses.
Phosphonic acid, diphenyl-, 4-chlorophenyl ester: Similar but with a phosphonic acid group instead of phosphinic acid, resulting in different biological activity and applications.
This compound is unique due to the presence of both the phosphinic acid and 4-chlorophenyl ester groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
21713-55-3 |
|---|---|
Formule moléculaire |
C18H14ClO2P |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
1-chloro-4-diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C18H14ClO2P/c19-15-11-13-16(14-12-15)21-22(20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
Clé InChI |
IFYVZRRNWXVEGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





